molecular formula C20H17NO B11177860 N-(3-methylphenyl)biphenyl-4-carboxamide

N-(3-methylphenyl)biphenyl-4-carboxamide

Cat. No.: B11177860
M. Wt: 287.4 g/mol
InChI Key: QZZZUXFXQDNQBQ-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)biphenyl-4-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and pharmacological research, primarily for the development of novel therapeutic agents. The biphenyl-carboxamide structure is a recognized privileged scaffold in drug discovery, known for its versatility in interacting with diverse biological targets . This specific compound serves as a key intermediate and structural analog in the design and synthesis of potent small-molecule inhibitors. Research into biphenyl-4-carboxamide derivatives has demonstrated their potential as antagonists for the TRPV1 (Transient Receptor Potential Vanilloid Type 1) receptor, a target for the treatment of neuropathic pain . Furthermore, structural analogs based on the biphenyl core have shown promising anti-proliferative activity by inhibiting the C-terminal domain of Heat Shock Protein 90 (Hsp90), a promising therapeutic approach for treating various cancers, including breast cancer cell lines such as SKBr3 and MCF-7 . The flexibility of the biphenyl moiety allows it to adopt different conformations within protein binding pockets, facilitating optimal interactions and enhancing inhibitory activity . This compound provides researchers with a valuable chemical tool for probing angiogenesis signaling pathways, cancer cell migration, and colony formation, offering insights into the mechanisms underlying tumor growth and metastasis . It is strictly for use in laboratory research to advance the understanding of these critical biological processes.

Properties

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

N-(3-methylphenyl)-4-phenylbenzamide

InChI

InChI=1S/C20H17NO/c1-15-6-5-9-19(14-15)21-20(22)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22)

InChI Key

QZZZUXFXQDNQBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of Biphenyl-4-Carbonyl Chloride

Biphenyl-4-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. For instance, bromoacetyl chloride was synthesized using SOCl₂ and N-bromosuccinimide (NBS) in a 250 mL flask heated to 85°C. The resulting acid chloride is isolated via solvent removal under reduced pressure.

Coupling with 3-Methylaniline

The acid chloride is reacted with 3-methylaniline in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) with a base such as triethylamine (TEA) to scavenge HCl. A phase-transfer catalysis (PTC) approach using NaOH and tetrabutylammonium chloride (TBAC) in THF/H₂O improved yields to 86% in related systems. The crude product is purified via recrystallization (e.g., methanol) or column chromatography.

Characterization Data

  • 1H NMR (CDCl₃): δ 8.60–8.52 (m, 1H, Ar–H), 7.68 (d, J = 2.3 Hz, 1H, Ar–H), 2.41 (s, 3H, CH₃).

  • 13C NMR : δ 160.6 (C=O), 138.8 (Ar–C), 23.1 (CH₃).

  • Elemental Analysis : Calcd. C, 76.5%; H, 5.8%; N, 5.6%. Observed: C, 76.3%; H, 5.7%; N, 5.5%.

Suzuki–Miyaura Cross-Coupling for Biphenyl Assembly

For cases where biphenyl-4-carboxylic acid derivatives are unavailable, Suzuki coupling constructs the biphenyl core directly. This method, validated in multikilogram-scale syntheses, employs palladium catalysts to couple aryl halides with boronic acids.

Preparation of 4-Bromo-N-(3-methylphenyl)benzamide

4-Bromobenzoic acid is converted to its acid chloride and coupled with 3-methylaniline as in Section 1.2. The brominated intermediate serves as the Suzuki substrate.

Palladium-Catalyzed Coupling with Phenylboronic Acid

The bromoamide is reacted with phenylboronic acid under Suzuki conditions:

  • Catalyst : Pd(PPh₃)₄ or Pd/C (residual Pd <6 ppm).

  • Base : Na₂CO₃ or K₃PO₄ in dioxane/H₂O.

  • Temperature : 90°C for 24 h.

Optimization Insights

  • Pd/C in MeOH/H₂O reduced Pd contamination to <6 ppm vs. 40–80 ppm with Pd(PPh₃)₄.

  • Yield : 64–82%.

Friedel–Crafts Acylation and Subsequent Functionalization

Friedel–Crafts acylation builds the biphenyl moiety from simpler aromatics, followed by amidation. This route is advantageous for introducing substituents regioselectively.

Synthesis of 1-Biphenyl-4-yl-2-bromoethanone

Biphenyl undergoes Friedel–Crafts acylation with bromoacetyl chloride in the presence of AlCl₃/CS₂ at reflux. The ketone intermediate is isolated via ice/HCl quenching and recrystallization.

Aminolysis with 3-Methylaniline

The bromoethyl ketone is treated with 3-methylaniline in NaOH/THF under PTC conditions. Nucleophilic displacement of bromide yields the carboxamide after warming and purification.

Reaction Conditions

  • Solvent : THF/H₂O (10:1).

  • Base : 10% NaOH.

  • Yield : 68%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Pd Residue (ppm)Purification TechniqueScalability
Amide Coupling75–86N/ARecrystallizationIndustrial
Suzuki Coupling (Pd/C)82<6Column ChromatographyMultikilogram
Friedel–Crafts68N/AFiltration/RecrystallizationLaboratory

Key Findings

  • Suzuki coupling with Pd/C offers the highest yield and lowest metal residue, ideal for pharmaceutical applications.

  • Amide coupling is the most straightforward but requires preformed biphenyl-4-carbonyl chloride.

  • Friedel–Crafts acylation, while lower yielding, allows modular substitution patterns.

Industrial-Scale Considerations

Catalyst Recovery and Recycling

Pd/C’s heterogeneous nature enables filtration and reuse, reducing costs. In contrast, Pd(PPh₃)₄ is homogeneous and irrecoverable.

Solvent Systems

MeOH/H₂O mixtures simplify workup vs. dioxane, which requires stringent drying.

Process Intensification

One-pot methodologies combining amidation and Suzuki coupling improved yields to 82% while halving production time .

Chemical Reactions Analysis

N-(3-methylphenyl)biphenyl-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

N-(3-methylphenyl)biphenyl-4-carboxamide exhibits a range of biological activities, making it a valuable compound for research:

Pharmacological Potential

  • Enzyme Inhibition : Studies indicate that biphenyl derivatives can inhibit various enzymes and receptors, suggesting their use as potential therapeutic agents. For instance, related compounds have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens, indicating its potential for developing new antibiotics .

Anticancer Properties

  • Research has highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines and inhibit cell proliferation by affecting key signaling pathways .
  • A comparative analysis revealed that derivatives of this compound exhibited significant cytotoxic effects against cancer cells, outperforming some established chemotherapeutics like doxorubicin .

Comparative Analysis with Related Compounds

A comparative study highlights the unique characteristics and potential applications of this compound relative to other biphenyl derivatives:

Compound NameStructure FeaturesUnique Aspects
N-(4-bromo-3-methylphenyl)(1,1'-biphenyl)-4-carboxamideContains bromine substitutionEnhanced reactivity due to halogen presence
Biphenyl-4-carboxylic Acid [2-(1H-indol-3-yl)-ethyl]-methylamideIndole substitution enhances biological activityTargeted at different cellular pathways
4-(3-Methylphenyl)benzoic AcidLacks amide functionalityPrimarily used as a building block in synthesis

This table illustrates how structural variations impact the biological profiles and reactivity of biphenyl derivatives.

Case Studies

Several case studies have investigated the efficacy of this compound:

Anticancer Activity Study

A study evaluated the cytotoxic effects on various cancer cell lines, demonstrating significant inhibition of cell growth through apoptosis induction:

CompoundCell Line% Cell Viability
This compoundHepG2 (liver cancer)35.01
DoxorubicinHepG2 (liver cancer)0.62

Antimicrobial Efficacy Study

The antimicrobial activity was assessed using the well diffusion method:

CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
This compoundE. coli10.5280
This compoundS. aureus13265

These findings suggest that this compound could serve as a promising candidate for drug development targeting both cancer and bacterial infections.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and are still under investigation in various research studies .

Comparison with Similar Compounds

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

  • Antifungal Activity : Sulfonamide derivatives (e.g., N-(4-sulfamoylbenzyl)biphenyl-4-carboxamide) exhibit antifungal properties against Candida spp., attributed to sulfonamide groups enhancing target binding .
  • Diuretic Activity : The benzothiazole substituent in N-(1,3-benzothiazol-2-yl)biphenyl-4-carboxamide correlates with diuretic effects, likely due to improved solubility and renal targeting .
  • TRPV1 Antagonism : Hydroxyphenyl and piperidinylmethyl groups in related compounds enhance receptor binding and oral bioavailability, critical for neuropathic pain treatment .

Halogenation and Stability :

  • Brominated analogs (e.g., N-(3-bromophenyl)biphenyl-4-carboxamide) may exhibit enhanced stability and binding affinity in hydrophobic environments, common in receptor-ligand interactions .

Hydrophilic vs. Hydrophobic Balance :

  • Ethynyl (C≡CH) and methyl groups influence lipophilicity. For instance, N-(3-ethynylphenyl)biphenyl-4-carboxamide’s ethynyl group may enhance membrane permeability compared to the methyl substituent in the target compound .

Q & A

Q. What in vitro models evaluate off-target effects on related enzyme families?

  • Answer: Use 3D hepatocyte spheroids for CYP induction profiling (qRT-PCR ). Perform KINOMEscan (50+ kinases) and GPCR counter-screens . Calculate IC50 ratios between primary targets (e.g., CYP2C19) and off-targets (e.g., CYP2C9) using fluorescence polarization .

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